molecular formula C19H19FN6 B2479458 2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2380087-02-3

2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B2479458
CAS No.: 2380087-02-3
M. Wt: 350.401
InChI Key: PAQJPEOMBLHFAV-UHFFFAOYSA-N
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Description

2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a cyclopropyl and fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the piperazine ring. The cyclopropyl and fluoropyrimidine groups are then added through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the quinoxaline or piperazine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
  • 2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]benzimidazole

Uniqueness

2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical properties compared to similar compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

2-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6/c20-17-18(13-5-6-13)22-12-23-19(17)26-9-7-25(8-10-26)16-11-21-14-3-1-2-4-15(14)24-16/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQJPEOMBLHFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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